1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole
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Overview
Description
1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of multiple nitrogen atoms in the structure of this compound suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole involves multiple steps, including the formation of the triazolo and pyridazinyl rings. Common synthetic methods for such compounds include cyclization reactions, condensation reactions, and nucleophilic substitution reactions. Specific reagents and catalysts, such as iodine or palladium, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various derivatives with different functional groups .
Scientific Research Applications
1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Alternatively, it may bind to receptors and modulate their activity, resulting in changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in the formation of metal coordination complexes and supramolecular self-assemblies.
Uniqueness
1-methyl-2-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may contribute to its diverse biological activities and potential as a pharmaceutical agent .
Properties
Molecular Formula |
C16H20N8O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-methyl-6-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H20N8O2S/c1-11-18-19-14-3-4-15(20-24(11)14)22-7-12-9-23(10-13(12)8-22)27(25,26)16-17-5-6-21(16)2/h3-6,12-13H,7-10H2,1-2H3 |
InChI Key |
DTWCFDGHBZEYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=NC=CN5C |
Origin of Product |
United States |
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